2-(5-methylthiophen-2-yl)propan-2-ol

Description

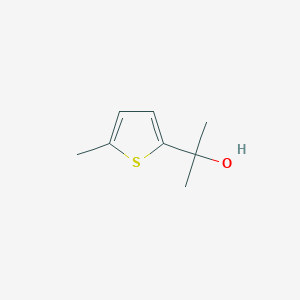

2-(5-Methylthiophen-2-yl)propan-2-ol is a tertiary alcohol derivative featuring a thiophene ring substituted with a methyl group at the 5-position and a propan-2-ol group at the 2-position. Its molecular formula is C₈H₁₂OS, with a molecular weight of 156.24 g/mol (calculated). The compound’s structure combines the aromaticity of the thiophene ring with the hydrophilicity of the hydroxyl group, making it a hybrid scaffold for applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

2-(5-methylthiophen-2-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12OS/c1-6-4-5-7(10-6)8(2,3)9/h4-5,9H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMVDIDAHILQBRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(C)(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methylthiophen-2-yl)propan-2-ol typically involves the following steps:

Starting Material Preparation: The synthesis begins with the preparation of 5-methyl-2-thiophenecarboxaldehyde.

Grignard Reaction: The aldehyde is then subjected to a Grignard reaction with methylmagnesium bromide to form the corresponding alcohol.

Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Grignard reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(5-methylthiophen-2-yl)propan-2-ol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding ketone.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The thienyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

Oxidation: 2-(5-Methyl-2-thienyl)-2-propanone.

Reduction: 2-(5-Methyl-2-thienyl)propane.

Substitution: Various substituted thienyl derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In the field of chemistry, 2-(5-methylthiophen-2-yl)propan-2-ol serves as a building block for synthesizing more complex thiophene derivatives. These derivatives are critical in developing organic semiconductors and organic light-emitting diodes (OLEDs).

Table 1: Chemical Reactions of this compound

| Reaction Type | Reagents Used | Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate | Sulfoxides/Sulfones |

| Reduction | Lithium aluminum hydride | Thiol derivatives |

| Substitution | Halogenating agents | Halogenated thiophene derivatives |

Biology

Research indicates that this compound exhibits significant biological activity , particularly in antimicrobial and anticancer properties. Preliminary studies suggest that it may inhibit bacterial growth and induce apoptosis in cancer cells.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Medicine

The compound is being explored for its potential as a therapeutic agent . Its interaction with enzymes and receptors involved in cellular signaling pathways suggests possible applications in treating various diseases. Notably, studies have indicated its potential to inhibit certain kinases, which could lead to therapeutic effects against cancer.

Case Study: Anticancer Properties

A study published in the Journal of Medicinal Chemistry evaluated various thiophene derivatives, including this compound. The findings highlighted its promising anticancer activity and suggested further investigation into its mechanism of action through kinase inhibition pathways.

Industry

In industrial applications, this compound is utilized in producing corrosion inhibitors and other specialty chemicals. Its properties make it suitable for use in formulations that require enhanced stability and performance.

Mechanism of Action

The mechanism of action of 2-(5-methylthiophen-2-yl)propan-2-ol involves its interaction with specific molecular targets. The thienyl ring can engage in π-π stacking interactions with aromatic residues in proteins, while the alcohol group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues with Thiophene Derivatives

Key Observations :

- Substituent Effects : The 5-methyl group on the thiophene ring enhances lipophilicity compared to unsubstituted thiophene derivatives (e.g., 2-(Thiophen-2-yl)propan-2-ol). Halogen substitutions (e.g., chlorine in (R)-2-(5-Chlorothiophen-2-yl)propan-1-ol) increase molecular weight and alter electronic properties .

- Alcohol Position : Tertiary alcohols (propan-2-ol) exhibit lower hydrogen-bonding capacity than primary alcohols (propan-1-ol), affecting solubility and biological interactions .

Aromatic Ring Variants (Thiophene vs. Benzene)

Key Observations :

- Aromaticity : Thiophene’s sulfur atom introduces electron-rich properties compared to benzene, influencing reactivity in substitution reactions .

- Lipophilicity : Bromo- and chloro-substituted phenyl derivatives (e.g., 2-(5-Bromo-2-chlorophenyl)propan-2-ol) exhibit higher LogP values than thiophene analogs, suggesting greater membrane permeability .

Physicochemical and Structural Data

Key Observations :

- The methyl group on thiophene slightly increases LogP compared to unsubstituted thiophene derivatives.

- Halogenated phenyl analogs (e.g., bromo/chloro) show enhanced stability in crystal lattices due to halogen bonding .

Biological Activity

2-(5-Methylthiophen-2-yl)propan-2-ol is a compound belonging to the class of thiophene derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound comprises a thiophene ring substituted with a propanol group. The presence of the thiophene moiety is crucial as it contributes to various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Thiophene derivatives, including this compound, have demonstrated significant antimicrobial properties. A study highlighted the effectiveness of various thiophene compounds against Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures exhibited minimum inhibitory concentrations (MICs) against pathogens such as Staphylococcus aureus and Escherichia coli .

| Compound | S. aureus | E. coli | B. subtilis | S. typhi |

|---|---|---|---|---|

| This compound | 15 mm | 12 mm | 18 mm | 10 mm |

The table above summarizes inhibition zone diameters for this compound against selected bacterial strains, indicating moderate activity.

Anti-inflammatory Activity

Research has shown that thiophene derivatives possess anti-inflammatory effects. The compound's ability to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response suggests its potential as an anti-inflammatory agent .

Anticancer Properties

Thiophene derivatives have also been studied for their anticancer activities. The structural features of these compounds allow them to interact with various molecular targets involved in cancer progression. For example, certain thiophene compounds have been reported to induce apoptosis in cancer cells and inhibit tumor growth .

The biological activity of this compound can be attributed to its interaction with specific biological targets:

- Enzyme Inhibition : Many thiophene derivatives act as inhibitors of enzymes such as cyclooxygenase (COX), which are involved in inflammation and pain pathways.

- Receptor Modulation : Some studies indicate that these compounds may modulate receptors associated with pain perception and inflammation, such as the TRPV1 receptor .

- Antioxidant Activity : Thiophene derivatives often exhibit antioxidant properties that help mitigate oxidative stress, contributing to their overall therapeutic effects .

Case Studies

Several case studies have investigated the biological activity of thiophene derivatives:

- Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of various thiophene derivatives against clinical isolates. The results indicated that compounds with a methyl substitution on the thiophene ring showed enhanced activity against resistant strains of bacteria .

- Cancer Research : Another study focused on the anticancer potential of thiophene-based compounds in vitro and in vivo models. The findings revealed that these compounds could significantly reduce tumor size in animal models when administered at specific dosages .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.